molecular formula C4H8N2O3S B1628884 3,4-Dimethoxy-1,2,5-thiadiazole 1-oxide CAS No. 78441-23-3

3,4-Dimethoxy-1,2,5-thiadiazole 1-oxide

Cat. No. B1628884
CAS RN: 78441-23-3
M. Wt: 164.19 g/mol
InChI Key: ULUFYQYYIRUJJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3,4-Dimethoxy-1,2,5-thiadiazole 1-oxide” is a chemical compound with the molecular formula C4H6N2O3S . It has a molecular weight of 162.17 and is a tan solid in its physical form .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives, which could include “3,4-Dimethoxy-1,2,5-thiadiazole 1-oxide”, has been performed via the reaction of dithiocarbamate derivatives and hydrazine sulfate in the presence of MgO nanoparticles as heterogeneous catalysts . This method was prepared by the sol–gel method . The pure products were produced in a simple and clean method in the presence of MgO nanoparticles (5 mg) in the refluxing water (0.5 cm 3) around 10 h with good-to-excellent yields (up to 95%) .


Molecular Structure Analysis

The molecular structure of “3,4-Dimethoxy-1,2,5-thiadiazole 1-oxide” can be represented by the InChI code 1S/C4H6N2O3S/c1-8-3-4 (9-2)6-10 (7)5-3/h1-2H3 . The average mass of the molecule is 178.166 Da and the monoisotopic mass is 178.004822 Da .


Physical And Chemical Properties Analysis

“3,4-Dimethoxy-1,2,5-thiadiazole 1-oxide” is a tan solid . Its UV-Vis spectroscopy has a maximum in the ultraviolet region (approximately 315 nm in MeCN and 240–280 nm in ethanol) with the molar absorption coefficient on the order of 10 3 dm 3 ·mol −1 ·cm −1 .

Scientific Research Applications

Biological Activity

3,4-Dimethoxy-1,2,5-thiadiazole 1-oxide derivatives are known for their biological activities. They exhibit a range of properties including antimicrobial , anti-tuberculosis , anti-inflammatory , carbonic anhydrase inhibitor , anticonvulsants , antihypertensive , antioxidant , anticancer , and antifungal properties .

Synthesis of Biologically Active Molecules

These compounds serve as important precursors in chemical reactions for synthesizing biologically active molecules. Their reactivity allows for the creation of various pharmacologically relevant structures .

Material Sciences

In material sciences, thiadiazole derivatives have been utilized due to their interesting physicochemical properties. They can contribute to the development of new materials with specific electronic or photonic properties .

Chemistry Research

The compound’s structure and reactivity make it a valuable subject in chemistry research for studying reaction mechanisms and developing new synthetic methodologies .

Pharmaceutical Development

Given their biological activities, these compounds are studied for pharmaceutical development. They can lead to new drugs with potential therapeutic applications in treating various diseases .

Analytical Chemistry

Thiadiazole derivatives can be used in analytical chemistry as reagents or indicators due to their specific reactivity and color-changing properties under certain conditions .

properties

IUPAC Name

3,4-dimethoxy-1,2,5-thiadiazole 1-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O3S/c1-8-3-4(9-2)6-10(7)5-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDHKCMVEGUQUCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NS(=O)N=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethoxy-1,2,5-thiadiazole 1-oxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dimethoxy-1,2,5-thiadiazole 1-oxide
Reactant of Route 2
Reactant of Route 2
3,4-Dimethoxy-1,2,5-thiadiazole 1-oxide
Reactant of Route 3
3,4-Dimethoxy-1,2,5-thiadiazole 1-oxide
Reactant of Route 4
Reactant of Route 4
3,4-Dimethoxy-1,2,5-thiadiazole 1-oxide
Reactant of Route 5
3,4-Dimethoxy-1,2,5-thiadiazole 1-oxide
Reactant of Route 6
3,4-Dimethoxy-1,2,5-thiadiazole 1-oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.